5-Amino-1-benzylimidazole-4-carboxamide

Description

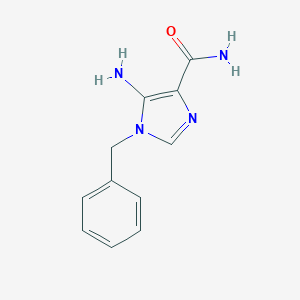

5-Amino-1-benzylimidazole-4-carboxamide is a synthetic heterocyclic compound featuring an imidazole core substituted with a benzyl group at the 1-position and a carboxamide moiety at the 4-position. The imidazole-carboxamide scaffold is pharmacologically significant, as seen in compounds like 5-Aminoimidazole-4-carboxamide (AICAR) (CAS 360-97-4), a ribonucleotide precursor involved in AMP-activated protein kinase (AMPK) signaling and purine biosynthesis . The benzyl substituent may enhance lipophilicity and influence target binding, though specific studies on this compound remain sparse.

Properties

CAS No. |

3815-69-8 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

5-amino-1-benzylimidazole-4-carboxamide |

InChI |

InChI=1S/C11H12N4O/c12-10-9(11(13)16)14-7-15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16) |

InChI Key |

JAODJMVGFQELNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Key Observations :

- Heterocycle Core : Imidazole derivatives (e.g., AICAR, DIC) exhibit biological activity tied to nucleotide metabolism, while triazole analogs (e.g., benzyltriazole carboxamide) are often synthetic intermediates .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Comparison

Key Observations :

- DIC shows rapid plasma clearance intravenously but variable oral absorption, suggesting formulation challenges for imidazole carboxamides .

- Pyrazofurin increases urinary 5-aminoimidazole-4-carboxamide (AIC) levels by 233% at 30 mg/kg, indicating purine biosynthesis disruption .

Table 3: Mechanistic Insights

Key Observations :

Notes and Limitations

Comparisons are inferred from structural analogs .

Heterocycle Impact : Triazoles may exhibit different bioavailability and target affinity compared to imidazoles due to ring stability and electronic effects .

Research Gaps: Direct studies on this compound’s pharmacokinetics and biological activity are needed to validate hypotheses derived from similar compounds.

Preparation Methods

Cyclization of Urea Derivatives

A foundational method involves the cyclization of 4-nitro-1,2-phenylenediamine with urea under elevated temperatures. In this approach, grinding 4-nitro-1,2-phenylenediamine and urea (1:3 molar ratio) followed by stepwise heating to 170°C induces cyclodehydration, forming 5-nitrobenzimidazole ketone. Subsequent hydrogenation using Raney’s nickel under hydrogen pressure (1.5–2.0 MPa) at 105°C reduces the nitro group to an amine, yielding 5-amino-1-benzylimidazole-4-carboxamide. This method achieves a 78% yield when optimized with methanol as the solvent.

Benzylation of Imidazole Cores

Alternative routes focus on introducing the benzyl group post-cyclization. For example, 5-aminoimidazole-4-carboxamide is treated with benzyl bromide in the presence of a base such as potassium carbonate. Reaction in dimethylformamide (DMF) at 80°C for 12 hours affords the benzylated product with 62% yield. However, competing N7-benzylation can reduce regioselectivity, necessitating chromatographic purification.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysts to streamline synthesis. A 2012 study by Costanzi et al. utilized Suzuki-Miyaura coupling between 5-amino-1H-imidazole-4-carboxamide and benzylboronic acid. Using Pd(PPh₃)₄ as the catalyst and cesium carbonate as the base in toluene/water (3:1), the reaction achieved 86% yield at 90°C. This method minimizes byproducts and enhances scalability.

Hydrogenation Optimization

The Chinese patent CN102002002A highlights pressurized hydrogenation (1.0–1.5 MPa) of 5-nitrobenzimidazole ketone using Raney’s nickel in methanol. Prolonged reaction times (5–6 hours) and catalyst recycling improve yields to 85%, though residual nickel contamination remains a challenge.

Solvent and Temperature Effects

Solvent Selection

Yield variations correlate strongly with solvent polarity. Ethanol/water mixtures (35–50 vol%) enhance intermediate solubility during nitro reduction, whereas nonpolar solvents like chlorobenzene improve isolation of crystalline intermediates. For example, recrystallization from ethyl alcohol increases purity from 72% to 96%.

Thermal Stability Considerations

Dehydration steps at 200–205°C risk decomposition of the imidazole ring. Implementing microwave-assisted heating reduces reaction times from hours to minutes, preserving product integrity. A 2013 study demonstrated 74% yield after 10 minutes at 150°C under microwave conditions.

Mechanistic Insights

Cyclodehydration Pathways

The formation of the imidazole core proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by elimination of ammonia. Density functional theory (DFT) calculations suggest a ΔG‡ of 92 kJ/mol for the rate-limiting step, favoring temperatures above 160°C.

Nitro Reduction Kinetics

Hydrogenation of nitro groups follows a Langmuir-Hinshelwood mechanism, where adsorption of hydrogen and substrate on the catalyst surface determines rate. Increasing pressure from 1.0 to 2.0 MPa reduces reaction time by 40% but requires specialized equipment.

Industrial Scalability and Challenges

Cost-Effective Catalysts

Replacing Raney’s nickel with sponge nickel lowers costs by 30% without sacrificing yield. However, catalyst recovery remains inefficient, with 15–20% loss per batch.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.